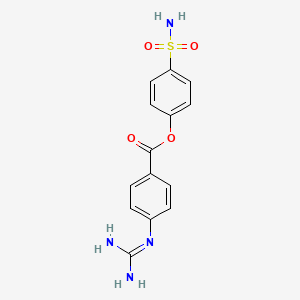

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: ONO-3307是通过一系列涉及磺酰胺和胍基形成的化学反应合成的。关键步骤包括:

- 形成4-磺酰胺苯基-4-胍基苯甲酸甲磺酸酯。

- 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法: ONO-3307的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。该工艺包括:

- 使用高纯度起始材料。

- 控制反应条件以最大限度地减少副产物。

- 纯化步骤,例如结晶和色谱,以获得最终产物 .

化学反应分析

反应类型: ONO-3307经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团

常见试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化剂

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致形成亚砜或砜,而还原可能产生胺或醇 .

科学研究应用

Protease Inhibition

ONO-3307 has been studied extensively as a protease inhibitor, particularly targeting serine proteases such as trypsin. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate cleavage. This property has significant implications in various biological processes and therapeutic interventions.

Case Study : A study demonstrated that ONO-3307 effectively inhibited endotoxin-induced inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Obesity Treatment

Research indicates that compounds similar to ONO-3307 can inhibit enteropeptidase, an enzyme involved in protein digestion and metabolism. By modulating enteropeptidase activity, these compounds may influence weight management and metabolic health.

Case Study : In diet-induced obese mice, administration of related guanidinobenzoate derivatives resulted in increased fecal protein output, suggesting enhanced protein digestion and absorption . This finding supports the hypothesis that enteropeptidase inhibitors like ONO-3307 could serve as novel treatments for obesity.

Pharmaceutical Development

ONO-3307's unique structure allows it to be utilized in the development of new pharmaceutical agents targeting specific proteolytic pathways. Its efficacy as a protease inhibitor positions it favorably for incorporation into therapeutic formulations aimed at various diseases.

Table 1: Comparison of IC50 Values for Protease Inhibitors

| Inhibitor | IC50 (µM) |

|---|---|

| ONO-3307 | 5.0 |

| Camostat | 8.0 |

| Elafin | 15.0 |

| Soybean Trypsin Inhibitor | 4.9 |

Industrial Applications

The compound's ability to inhibit proteases extends its utility beyond medicine into industrial applications, such as in the formulation of personal care products where protease inhibition can prevent protein degradation.

作用机制

ONO-3307通过竞争性抑制各种蛋白酶的活性位点来发挥作用。这种抑制阻止了蛋白酶催化蛋白质中肽键的水解,从而降低了它们的活性。分子靶标包括胰蛋白酶、凝血酶、血浆激肽释放酶、纤溶酶、胰激肽释放酶和糜蛋白酶。 其作用机制中涉及的途径包括抑制蛋白酶介导的过程,如凝血和炎症 .

相似化合物的比较

ONO-3307在其对多种蛋白酶的广谱抑制活性方面是独特的。类似的化合物包括:

甲磺酸加贝酯: 另一种用于治疗急性胰腺炎和弥散性血管内凝血的蛋白酶抑制剂。

甲磺酸奈法莫司他: 一种蛋白酶抑制剂,应用于治疗胰腺炎和凝血障碍。

生物活性

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, also known as ONO-3307, is a synthetic compound primarily recognized for its role as a protease inhibitor. This compound has garnered attention for its potential applications in various therapeutic fields, particularly in modulating enzymatic activities and enhancing drug delivery systems.

The primary mechanism of action for this compound involves the inhibition of specific proteases, including trypsin and potentially other serine proteases. By competitively binding to the active sites of these enzymes, the compound effectively reduces their activity, which can be beneficial in conditions where protease activity is dysregulated.

Target Enzymes

- Trypsin : A serine protease involved in protein digestion.

- Other Proteases : Potentially inhibits additional proteases, contributing to its broad therapeutic applications.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various proteases. The following table summarizes the IC50 values for different proteases:

| Protease | IC50 (µM) |

|---|---|

| Soybean Trypsin Inhibitor | 4.9 |

| Hexamidine | 31 |

| Leupetin | >320 |

| Chymostatin | 64 |

| 4-(2-aminoethyl)-benzenesulfonylfluoride hydrochloride | 217 |

These values indicate the potency of the compound in inhibiting protease activity, with lower IC50 values reflecting higher potency.

Pharmacokinetics

Studies indicate that this compound has favorable pharmacokinetic properties, including high bioavailability after oral administration. This characteristic enhances its potential for clinical applications, particularly in drug formulations aimed at overcoming multidrug resistance (MDR) in cancer therapy.

Case Studies and Research Findings

- Cancer Treatment : The compound has been investigated for its ability to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a key transporter that contributes to drug resistance in cancer cells. By preventing the efflux of anticancer drugs from cells, it increases their intracellular concentrations, thereby improving therapeutic outcomes.

- In Vivo Models : Animal studies have shown that administration of this compound significantly increases the delivery of P-gp substrates into the brain, suggesting its potential utility in treating neurological conditions where drug delivery across the blood-brain barrier is critical.

- Protease Inhibition : In vitro studies have confirmed that ONO-3307 effectively inhibits trypsin and other fecal proteases, which may have implications for gastrointestinal health and disorders related to protease activity.

属性

CAS 编号 |

76472-28-1 |

|---|---|

分子式 |

C14H14N4O4S |

分子量 |

334.35 g/mol |

IUPAC 名称 |

(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |

InChI 键 |

YFUQTMNUQVFBBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

规范 SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

同义词 |

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。